molecular formula C8H8N2O2 B14839945 2-Acetyl-5-aminoisonicotinaldehyde

2-Acetyl-5-aminoisonicotinaldehyde

Cat. No.: B14839945
M. Wt: 164.16 g/mol
InChI Key: HZTHATGJWIORFR-UHFFFAOYSA-N
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Description

2-Acetyl-5-aminoisonicotinaldehyde is a pyridine derivative featuring three functional groups: an acetyl (-COCH₃), an amino (-NH₂), and an aldehyde (-CHO) substituent. While specific data on this compound are absent in the provided evidence, its structure can be inferred from analogs. The pyridine ring provides aromaticity, while the substituents govern its reactivity and physicochemical properties. The acetyl group is electron-withdrawing, the amino group is electron-donating, and the aldehyde enables nucleophilic addition or condensation reactions.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-acetyl-5-aminopyridine-4-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-2-6(4-11)7(9)3-10-8/h2-4H,9H2,1H3

InChI Key

HZTHATGJWIORFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C(=C1)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-aminoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of 2-Acetyl-5-aminoisonicotinaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: 2-Acetyl-5-aminoisonicotinaldehyde can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isonicotinaldehyde derivatives.

Scientific Research Applications

2-Acetyl-5-aminoisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-aminoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Acetyl-5-aminoisonicotinaldehyde with structurally related pyridine derivatives (Table 1), focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Acetyl-5-aminoisonicotinaldehyde Acetyl, amino, aldehyde ~167 (estimated)* Not available High reactivity (aldehyde/amino); potential synthetic intermediate
5-Aminonicotinic acid Amino, carboxylic acid 138.12 24242-19-1 High melting point (295–297°C); solid-state stability
5-Methylnicotinaldehyde Methyl, aldehyde ~135 (estimated) Not available Lower polarity; used in metal-ligand complexes
2-Fluoro-5-methylisonicotinaldehyde Fluoro, methyl, aldehyde ~153 (estimated) 1227512-02-8 Enhanced electronegativity (fluorine); pharmaceutical precursor

*Estimated molecular weight based on formula C₈H₁₁N₂O₂ (pyridine + substituents).

Functional Group Analysis

  • Aldehyde Group: Present in 2-Acetyl-5-aminoisonicotinaldehyde, 5-Methylnicotinaldehyde, and 2-Fluoro-5-methylisonicotinaldehyde. This group facilitates condensation reactions (e.g., Schiff base formation). However, steric hindrance from the acetyl group in the target compound may reduce reactivity compared to 5-Methylnicotinaldehyde .
  • Amino Group: Unique to the target compound and 5-Aminonicotinic acid. The amino group enhances solubility in polar solvents and participates in hydrogen bonding, contrasting with 5-Aminonicotinic acid’s carboxylic acid, which increases melting point and crystallinity .
  • Electron-Withdrawing Effects : The acetyl group in the target compound and the fluorine in 2-Fluoro-5-methylisonicotinaldehyde deactivate the pyridine ring toward electrophilic substitution. Conversely, the methyl group in 5-Methylnicotinaldehyde is electron-donating, activating the ring .

Physicochemical Properties

  • Melting Point: 5-Aminonicotinic acid exhibits a high melting point (295–297°C) due to intermolecular hydrogen bonding between -NH₂ and -COOH groups . The target compound’s aldehyde and acetyl groups likely reduce intermolecular forces, resulting in a lower melting point.
  • Solubility: The amino and aldehyde groups in the target compound may confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO). In contrast, 5-Methylnicotinaldehyde’s nonpolar methyl group reduces water solubility .

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